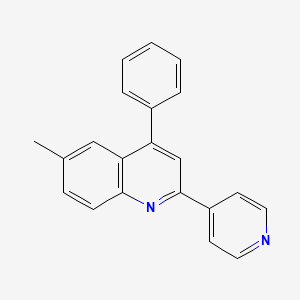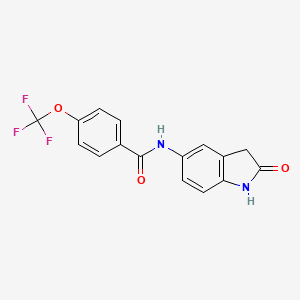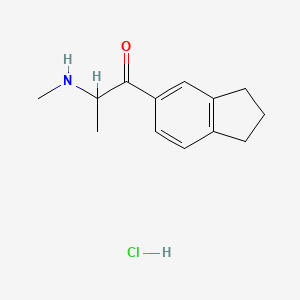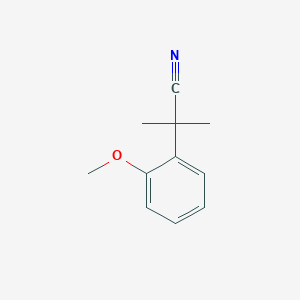
2-(2-Methoxyphenyl)-2-methylpropanenitrile
Übersicht
Beschreibung
2-(2-Methoxyphenyl)-2-methylpropanenitrile is a chemical compound that is part of the nitrile group, characterized by the presence of a cyano group (–C≡N) attached to an alkyl group. The compound also features a methoxyphenyl group, indicating the presence of a methoxy functional group attached to a phenyl ring. This structure suggests that the compound could exhibit interesting chemical and physical properties and could be a candidate for various chemical reactions and applications.
Synthesis Analysis
The synthesis of 2-(2-Methoxyphenyl)-2-methylpropanenitrile can be achieved through the nucleophilic aromatic substitution of aryl fluorides by secondary nitriles. This method involves the replacement of a halogen group, in this case, a fluorine atom, with a nitrile group on an aromatic ring. The process is a key transformation in the preparation of this compound, which is indicated by the conversion of 2-fluoroanisole to 2-(2-Methoxyphenyl)-2-methylpropionitrile .
Molecular Structure Analysis
The molecular structure of 2-(2-Methoxyphenyl)-2-methylpropanenitrile includes a methoxy group and a methyl group attached to a phenyl ring, which could influence its reactivity and stability. The presence of the nitrile group makes it a potential site for further chemical modifications. The structure of this compound is not directly discussed in the provided papers, but its reactivity can be inferred from related compounds, such as those studied in the one-electron oxidation of similar methoxyphenyl-containing compounds .
Chemical Reactions Analysis
The chemical reactivity of 2-(2-Methoxyphenyl)-2-methylpropanenitrile can be analyzed by looking at similar compounds. For instance, the one-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic acid and related compounds has been studied, showing the formation of radical cations and the influence of structural effects and pH on side-chain fragmentation reactivity . Although the exact reactions of 2-(2-Methoxyphenyl)-2-methylpropanenitrile are not detailed, the study provides insights into the potential reactivity of the methoxyphenyl moiety in the presence of oxidative conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-Methoxyphenyl)-2-methylpropanenitrile are not explicitly discussed in the provided papers. However, based on the general characteristics of nitriles and methoxy-substituted aromatic compounds, it can be expected to have moderate polarity, potential for hydrogen bonding due to the methoxy group, and a certain degree of aromatic stability. The compound's solubility, boiling point, and melting point would be influenced by these functional groups, but specific values would require experimental determination or further literature data .
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Research has shown that derivatives of 2-methoxyphenyl compounds can play a role in catalytic processes. For instance, solid base catalysts have been developed for O-methylation of 2-naphthol using dimethyl carbonate, illustrating how methoxyphenyl derivatives can be essential in producing intermediates for drugs like naproxen (Yadav & Salunke, 2013).
Organic Electronics
In the realm of organic electronics, a derivative, 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide, has been synthesized and used as an n-type dopant for fullerene C(60), a known n-channel semiconductor. This development highlights the potential of 2-methoxyphenyl compounds in improving the conductivity of organic electronic devices (Wei et al., 2012).
Molecular Modeling and Chemical Synthesis
Molecular modeling studies involving 2-methoxyphenyl compounds have been utilized to elucidate reaction mechanisms, as seen in the study of aldol reactions relevant to the synthesis of trans-pterocarpans. This research provides valuable insights into the structural and energetic aspects of chemical reactions involving these compounds (Mason, Aardt, & Serra, 2016).
Liquid-Liquid Extraction Studies
2-Methoxy-2-methylpropane, a related compound, has been studied for its efficiency in extracting m-cresol from wastewater, showcasing the utility of methoxyphenyl derivatives in separation processes and environmental applications (Luo, Li, Liu, & Chen, 2015).
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, derivatives of 2-methoxyphenyl compounds have been synthesized and evaluated for various applications. For instance, 2-methoxy-4-((4-methoxy-phenilimino)-methyl)-phenol compound has been tested for its anticancer activity against T47D breast cancer cells, indicating the potential biomedical applications of these compounds (Sukria et al., 2020).
Corrosion Inhibition
2-Methoxyphenyl compounds have also been explored as corrosion inhibitors. For example, pyridine derivatives with 4-methoxyphenyl groups have demonstrated significant inhibition effects on steel corrosion, highlighting their potential use in industrial applications (Ansari, Quraishi, & Singh, 2015).
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-2-methylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,8-12)9-6-4-5-7-10(9)13-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGVYAGZJIQWFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-2-methylpropanenitrile | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

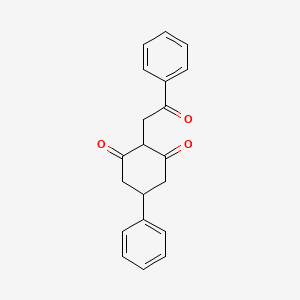
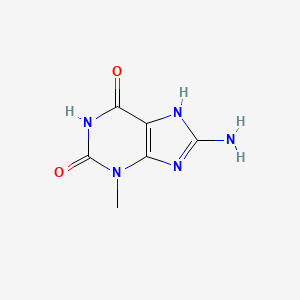
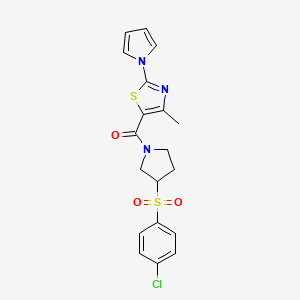

![3-{[2-(1-cyclohexenyl)ethyl]amino}-1-phenyl-2(1H)-pyrazinone](/img/structure/B3011843.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3011844.png)
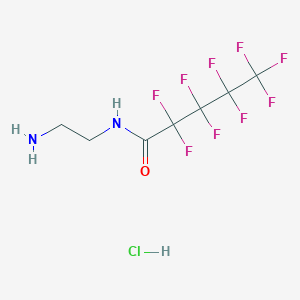

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3011847.png)
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)sulfonyl)ethanone](/img/structure/B3011850.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B3011851.png)
